4-(2-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

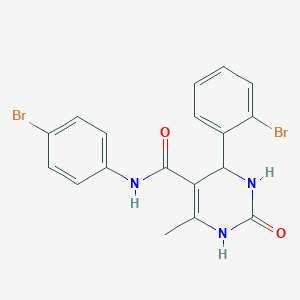

4-(2-Bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by:

- A tetrahydropyrimidine core with a 2-oxo group.

- Two brominated aryl substituents: a 2-bromophenyl group at position 4 and an N-(4-bromophenyl) carboxamide at position 3.

- A methyl group at position 4.

This scaffold is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

4-(2-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Br2N3O2/c1-10-15(17(24)22-12-8-6-11(19)7-9-12)16(23-18(25)21-10)13-4-2-3-5-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOGWGWOSJXVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class known for its diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings and data.

- Molecular Formula: C20H20Br2N4O3

- Molecular Weight: 494.21 g/mol

- CAS Number: 283593-06-6

Antimicrobial Activity

Research has indicated that compounds within the tetrahydropyrimidine family exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives of tetrahydropyrimidines demonstrate potent activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) suggests that modifications in the phenyl groups can enhance antibacterial potency. For example, a related compound demonstrated an MIC (minimum inhibitory concentration) of 0.15 μM against Mtb .

Antiviral Activity

In studies focusing on HIV integrase inhibition, derivatives of tetrahydropyrimidine have shown potential as antiviral agents. Specifically, compounds with similar structural motifs inhibited the strand transfer reaction of HIV integrase with IC50 values as low as 0.65 µM . This suggests that the compound may also possess antiviral properties, warranting further investigation.

Anti-inflammatory and Anticancer Activity

The tetrahydropyrimidine scaffold has been explored for its anti-inflammatory and anticancer activities. Some derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating potential as therapeutic agents in oncology. The mechanism of action often involves the induction of apoptosis in cancer cells .

Study 1: Antitubercular Activity

A study investigating the antitubercular activity of tetrahydropyrimidine derivatives revealed that specific modifications in the molecular structure significantly enhanced potency against drug-resistant strains of Mtb. The best-performing compound achieved a reduction of 3.5 log CFU in infected mice after oral administration .

Study 2: HIV Integrase Inhibition

Another study focused on the synthesis and evaluation of tetrahydropyrimidine derivatives for HIV integrase inhibition. The most active compound showed promising results in vitro and demonstrated a favorable pharmacokinetic profile, suggesting its viability as a lead compound for further development .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Position 4 Aryl Group Modifications

Modifications at Position 2 (Oxo vs. Thioxo)

Carboxamide vs. Ester Derivatives

Halogen Substitution Patterns

- Dual Bromination (Target Compound) :

- Bromine at 2- and 4-positions increases molecular weight (MW = 459.2 g/mol) and may enhance binding to hydrophobic enzyme pockets.

- Chloro/Fluoro Analogs :

- Chlorine and fluorine reduce steric bulk compared to bromine but maintain electronegativity.

Thymidine Phosphorylase Inhibition

Antioxidant Activity

- Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives show radical scavenging activity (IC₅₀ = 0.6 mg/mL) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-bromophenyl)-N-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Answer : The compound can be synthesized via a modified Biginelli reaction, using substituted benzaldehydes (e.g., 2-bromobenzaldehyde and 4-bromoaniline) as precursors. Evidence from analogous dihydropyrimidine syntheses suggests refluxing in ethanol or methanol with a catalytic acid (e.g., HCl or p-TSA) to facilitate cyclocondensation . For example, a similar protocol yielded 77% product for a brominated dihydropyrimidine derivative under reflux conditions (90°C, 8–12 hours) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity.

Q. How can the crystal structure and conformational stability of this compound be characterized?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving conformational details. For related dihydropyrimidines, SC-XRD revealed intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the tetrahydropyrimidine ring, with dihedral angles between aryl substituents and the pyrimidine core ranging from 12° to 86° . Computational methods (DFT or molecular docking) can supplement experimental data to predict steric effects of bromine substituents on planarity and packing efficiency .

Q. What spectroscopic techniques are optimal for verifying structural integrity?

- Answer :

- 1H/13C NMR : Key signals include the NH proton (~10–12 ppm, broad singlet) and methyl groups (δ ~2.3 ppm). Aromatic protons from bromophenyl groups appear as multiplets in δ 6.9–7.5 ppm .

- FT-IR : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and N–H bending at ~3200 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peaks should align with the theoretical mass (C18H14Br2N2O2: ~466 g/mol).

Advanced Research Questions

Q. How do the positions of bromine substituents (2- vs. 4-bromophenyl) influence biological activity or binding affinity?

- Answer : Substituent position critically affects steric and electronic interactions. For example, 2-bromophenyl groups introduce ortho-substitution effects, reducing rotational freedom and enhancing π-stacking in hydrophobic pockets. In contrast, 4-bromophenyl groups (para-substitution) may improve solubility but reduce target engagement due to diminished steric hindrance . Comparative studies on analogous compounds showed that ortho-brominated derivatives exhibit 2–3× higher antimicrobial activity than para-substituted analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain selection, solvent/DMSO concentration). To address this:

- Standardize testing protocols (e.g., CLSI guidelines for MIC determination).

- Validate results across multiple cell lines or enzymatic targets.

- Use orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) to confirm bioactivity .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?

- Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) to the phenyl rings to enhance solubility without compromising target binding .

- Metabolic Stability : Replace bromine with trifluoromethyl groups in select positions to reduce oxidative metabolism .

- Prodrug Design : Esterify the carboxamide group to improve membrane permeability, with in vivo hydrolysis releasing the active form .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Answer :

- Molecular Dynamics (MD) Simulations : Identify key residues in target proteins (e.g., kinases or bacterial enzymes) that interact with bromine substituents.

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to predict optimal substitution patterns .

- Docking Studies : Use crystal structures of homologous targets (e.g., dihydrofolate reductase) to model binding poses and prioritize derivatives with minimized off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.